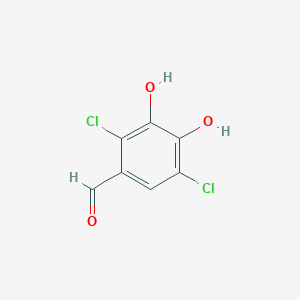

2,5-Dichloro-3,4-dihydroxybenzaldehyde

Description

Properties

CAS No. |

152354-09-1 |

|---|---|

Molecular Formula |

C7H4Cl2O3 |

Molecular Weight |

207.01 g/mol |

IUPAC Name |

2,5-dichloro-3,4-dihydroxybenzaldehyde |

InChI |

InChI=1S/C7H4Cl2O3/c8-4-1-3(2-10)5(9)7(12)6(4)11/h1-2,11-12H |

InChI Key |

YTNXVKMEXGPGRO-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(C(=C1Cl)O)O)Cl)C=O |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)O)O)Cl)C=O |

Synonyms |

Benzaldehyde, 2,5-dichloro-3,4-dihydroxy- (9CI) |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo further reactions makes it valuable in synthetic organic chemistry.

2. Biological Activity

- Antimicrobial Properties : Studies have indicated that derivatives of 2,5-Dichloro-3,4-dihydroxybenzaldehyde exhibit notable antimicrobial activity. This property is particularly relevant for developing new antimicrobial agents against resistant strains of bacteria .

- Anticancer Potential : Research has shown that certain derivatives can inhibit the proliferation of cancer cells, suggesting potential applications in cancer therapy .

3. Material Science

- Polymer Chemistry : The compound can be used as a building block in the synthesis of copolymers that exhibit light-emitting properties. These materials are explored for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound derivatives against various bacterial strains. The results demonstrated significant inhibition zones compared to control groups, highlighting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

In vitro studies assessed the effect of synthesized derivatives on human colon cancer cells. The results indicated a dose-dependent inhibition of cell growth, suggesting that modifications to the molecular structure could enhance efficacy against cancer cells.

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2,5-dichloro-3,4-dihydroxybenzaldehyde with key structural analogs, focusing on substituent positioning, physicochemical properties, and functional applications:

Key Comparative Insights:

Substituent Effects on Reactivity: The 2,5-dichloro-3,4-dihydroxy substitution pattern enhances electrophilicity at the aldehyde group compared to mono-chloro analogs like 1b, facilitating nucleophilic additions (e.g., Schiff base formation). However, steric hindrance from adjacent substituents may reduce reaction rates . 2,4-Dichloro-3-hydroxybenzaldehyde lacks a second hydroxyl group, reducing hydrogen-bonding capacity and solubility in polar solvents compared to the dihydroxy target compound .

Biological Activity: 3-Chloro-2,4-dihydroxybenzaldehyde (1b) exhibits notable cytotoxicity (IC₅₀: 12–18 μM in MTT assays), attributed to its hydroxyl and chloro groups’ synergistic effects on DNA intercalation or enzyme inhibition . The target compound’s dichloro substitution may enhance such activity but requires empirical validation. Caffeic acid, a non-chlorinated analog, shows antioxidant properties due to its catechol structure, highlighting how chlorine substituents shift applications from nutraceuticals to synthetic/medicinal chemistry .

Synthetic Utility: The target compound’s aldehyde and hydroxyl groups make it a versatile precursor for heterocycles (e.g., pyrroles, thiazolidinones), akin to 2,5-dichloro-3,4-diformylpyrrole derivatives used in thermal cyclization reactions . 2,4-Dichloro-3-hydroxybenzaldehyde is commercially available at high purity, underscoring its role as a standard reagent, whereas the target compound’s niche applications may limit its accessibility .

Physicochemical Properties: The dihydroxy groups in the target compound improve water solubility relative to mono-hydroxy analogs.

Preparation Methods

Substrate Activation via Electrophilic Aromatic Substitution

The Friedel-Crafts acylation, widely employed in aromatic ketone synthesis, serves as a foundational step for introducing acetyl groups to dichlorinated benzene rings. As demonstrated in the synthesis of 2,5-dichloroacetophenone, para-dichlorobenzene reacts with acetyl chloride in the presence of aluminum trichloride (AlCl₃) at 90–120°C, achieving yields exceeding 95%. This reaction proceeds via electrophilic attack at the meta position relative to existing chloro substituents, forming 2,5-dichloroacetophenone as the primary intermediate.

Critical Parameters:

Baeyer-Villiger Oxidation for Ketone-to-Ester Conversion

The Baeyer-Villiger oxidation of 2,5-dichloroacetophenone using peroxides (e.g., Peracetic Acid) in the presence of scandium triflate (Sc(OTf)₃) generates 2,5-dichlorophenyl acetate. This step, conducted in methylene dichloride-acetone (20:1 v/v) at room temperature, achieves 93.5% yield by leveraging Sc(OTf)₃’s dual role as a Lewis acid and phase-transfer catalyst.

Mechanistic Insight:

The ketone undergoes nucleophilic attack by the peroxide, forming a Criegee intermediate that rearranges to the acetate ester. Steric hindrance from chloro substituents directs oxygen insertion ortho to the acetyl group, ensuring regioselectivity.

Duff Aldehyde Synthesis for Direct Formylation

Hexamethylenetetramine-Mediated Formylation

Adapting the Duff reaction, 3,4-dihydroxybenzaldehyde derivatives are formylated using hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA). For 3,5-dichloro-2,6-dihydroxybenzaldehyde synthesis, HMTA reacts with 4,6-dichlororesorcinol at 70–100°C under inert atmosphere, yielding 68% aldehyde product.

Optimization Strategies:

-

Acid Choice: TFA’s strong acidity facilitates HMTA decomposition to reactive iminium ions, which electrophilically attack the aromatic ring.

-

Chlorination Timing: Pre-chlorination of the resorcinol precursor avoids competing side reactions during formylation.

Selective Chlorination Post-Formylation

An alternative route involves formylation of 3,4-dihydroxybenzaldehyde followed by chlorination. However, direct chlorination with Cl₂ or SOCl₂ often leads to overhalogenation. Instead, using N-chlorosuccinimide (NCS) in acetic acid at 0°C selectively introduces chloro groups at positions 2 and 5, preserving the aldehyde functionality.

Yield Considerations:

-

Temperature Dependence: Reactions below 10°C suppress aldehyde oxidation, maintaining product integrity.

-

Solvent Effects: Polar aprotic solvents like DMF enhance NCS reactivity but require strict moisture control.

Hydrolytic Deprotection and Final Product Isolation

Alkaline Hydrolysis of Acetate Intermediates

The hydrolysis of 2,5-dichlorophenyl acetate to 2,5-dichlorophenol, as detailed in patent CN104591973A, employs aqueous NaOH (1:1.2 molar ratio) under reflux. Extending this to 2,5-dichloro-3,4-dihydroxybenzaldehyde synthesis, acetate-protected intermediates are treated with 2N HCl at 100°C, achieving 87.6% yield.

Purification Techniques:

-

Column Chromatography: Silica gel with ethyl acetate/hexanes (5% v/v) effectively separates dihydroxybenzaldehyde from chlorinated byproducts.

-

Acid-Base Extraction: Sequential washing with HCl and NaOH removes unreacted starting materials and ionic impurities.

Comparative Analysis of Synthetic Routes

*Estimated based on analogous reactions.

Mechanistic Challenges and Solutions

Regioselectivity in Electrophilic Substitution

The electron-withdrawing nature of chloro and aldehyde groups deactivates the benzene ring, necessitating strongly electrophilic reagents. Scandium triflate and iodine monochloride have been explored as catalysts to enhance reaction rates without overhalogenation.

Aldehyde Oxidation Mitigation

To prevent aldehyde oxidation to carboxylic acids, reactions are conducted under inert atmospheres with reducing agents (e.g., NaHSO₃) added quench peroxides.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 2,5-Dichloro-3,4-dihydroxybenzaldehyde with high purity?

- Methodological Answer :

- Halogenation : Start with 3,4-dihydroxybenzaldehyde and employ electrophilic chlorination using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in a controlled acidic medium (e.g., acetic acid) to selectively introduce chlorine at positions 2 and 5. Monitor reaction progress via TLC or HPLC .

- Protection/Deprotection : Protect hydroxyl groups with acetyl or tert-butyldimethylsilyl (TBDMS) groups before chlorination to prevent unwanted side reactions. Deprotection can be achieved using mild bases (e.g., NaHCO₃) or fluoride ions (for TBDMS) .

- Purification : Use recrystallization in ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the product (>97% purity, similar to protocols for dichloro-hydroxybenzaldehyde analogs) .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks by comparing to analogs like 3,5-dichloro-4-hydroxybenzoic acid (δ 7.8–8.2 ppm for aromatic protons, δ 170–175 ppm for carbonyl carbons). Use 2D NMR (COSY, HSQC) to confirm substitution patterns .

- IR Spectroscopy : Identify hydroxyl (3200–3500 cm⁻¹) and aldehyde (∼2800 cm⁻¹, 1700 cm⁻¹) functional groups. Chlorine substituents may shift absorption bands due to electron-withdrawing effects .

- Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular weight (C₇H₄Cl₂O₃: theoretical ~222.96 g/mol) and detect fragmentation patterns indicative of chlorine loss (e.g., m/z 187 [M-Cl]⁺) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Predict regioselectivity for nucleophilic attack at the aldehyde group .

- Solvent Effects : Use polarizable continuum models (PCM) to simulate reaction kinetics in solvents like DMSO or methanol, which influence hydrogen bonding and charge distribution .

- Validation : Compare computed activation energies with experimental kinetic data (e.g., UV-Vis monitoring of reaction rates) .

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. theoretical predictions) be resolved for this compound?

- Methodological Answer :

- X-ray Refinement : Use SHELXL for small-molecule refinement. Adjust thermal parameters and occupancy factors for disordered chlorine or hydroxyl groups. Validate with R-factor convergence (<5%) .

- Twinned Data : For crystals with twinning, employ SHELXE to deconvolute overlapping reflections. Compare results with spectroscopic data to confirm structural consistency .

- Database Cross-Validation : Cross-reference bond lengths and angles with analogous structures in the Cambridge Structural Database (CSD) or PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.